molecular formula C11H9F3N4O B6503165 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1060895-56-8

2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No. B6503165
CAS RN: 1060895-56-8
M. Wt: 270.21 g/mol
InChI Key: KFNTUVYLBGQXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide (TFETC) is a synthetic compound which has been studied for its potential applications in scientific research. It is a member of the triazole family and is known for its unique properties, such as its stability, solubility, and low toxicity. This article will discuss the synthesis method of TFETC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide is known to interact with proteins in a variety of ways. It has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions, as well as through electrostatic and van der Waals forces. Additionally, 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been shown to form covalent bonds with proteins, resulting in the formation of a stable complex. This complex can then be used to study enzyme-substrate interactions, as well as protein-protein interactions.
Biochemical and Physiological Effects
2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been studied for its potential biochemical and physiological effects. Studies have shown that it has the ability to inhibit the activity of enzymes, such as cytochrome P450, which are involved in drug metabolism. Additionally, 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide in lab experiments has several advantages, such as its stability, solubility, and low toxicity. Additionally, it is relatively easy to synthesize and can be used to study a variety of biological processes. However, there are also some limitations to its use, such as the fact that it can be difficult to control the degree of binding to proteins and it may not be suitable for use in in vivo studies.

Future Directions

There are a variety of potential future directions for the use of 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide in scientific research. For example, it may be possible to use it to study the effects of drugs on protein-protein interactions, as well as to study the effects of drugs on enzyme-substrate interactions. Additionally, it may be possible to use it to study the effects of drugs on cell signaling pathways and to study the effects of drugs on gene expression. Finally, it may be possible to use it to study the effects of drugs on the immune system and to study the effects of drugs on the development of diseases.

Synthesis Methods

2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide is synthesized through a process known as “click chemistry”, which utilizes copper-catalyzed azide-alkyne cycloaddition. This process involves the reaction of an alkyne and an azide in the presence of copper catalyst to form a five-membered ring called a 1,2,3-triazole. In the case of 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide, the alkyne used is 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide, and the azide is 2-methyl-1-azidoethane. The reaction is carried out in either an aqueous or organic solvent, depending on the desired product. The reaction occurs rapidly at room temperature and the product can be isolated in a pure form.

Scientific Research Applications

2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been used in a variety of scientific research applications, such as drug synthesis, medicinal chemistry, and protein engineering. It has been used as a linker molecule in the synthesis of peptides and proteins, as well as in the synthesis of small molecule drugs. Additionally, 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been used as a tool to study enzyme-substrate interactions, as well as to study protein-protein interactions.

properties

IUPAC Name

2-phenyl-N-(2,2,2-trifluoroethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)7-15-10(19)9-6-16-18(17-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNTUVYLBGQXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide

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